CJB-090 2HCl

Description

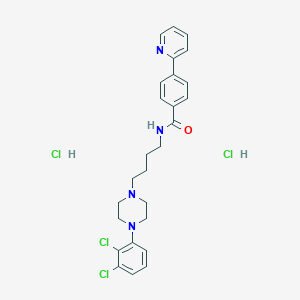

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-4-pyridin-2-ylbenzamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28Cl2N4O.2ClH/c27-22-6-5-8-24(25(22)28)32-18-16-31(17-19-32)15-4-3-14-30-26(33)21-11-9-20(10-12-21)23-7-1-2-13-29-23;;/h1-2,5-13H,3-4,14-19H2,(H,30,33);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDMLWYKMUWYUEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCCNC(=O)C2=CC=C(C=C2)C3=CC=CC=N3)C4=C(C(=CC=C4)Cl)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30Cl4N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

556.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Cellular Pharmacology of Cjb 090 2hcl

Dopamine (B1211576) Receptor Binding and Selectivity Profiles

Competitive Radioligand Binding Investigations at D3 Receptors

CJB-090 2HCl has been a subject of interest in neuroscience research due to its interaction with dopamine receptors, particularly the D3 subtype. Competitive radioligand binding assays, a cornerstone for measuring the affinity of a ligand for a receptor, have been employed to characterize the binding profile of this compound giffordbioscience.com. These studies typically involve incubating a fixed concentration of a radiolabeled ligand that is known to bind to the D3 receptor with varying concentrations of the unlabeled test compound, in this case, this compound. The concentration at which this compound inhibits 50% of the binding of the radioligand (IC50) is determined, and from this, the inhibitory constant (Ki) is calculated, providing a measure of its binding affinity.

While specific Ki values for CJB-090 at the D3 receptor are not detailed in the provided search results, its characterization as a D3 receptor partial agonist implies that it possesses a notable affinity for this receptor subtype nih.govmedchemexpress.com. The in vivo effects of CJB-090 are consistent with a D3 receptor-mediated mechanism, further supporting its significant interaction with this target nih.govnih.gov.

Differential Affinity and Selectivity for Dopamine D2 Receptors vs. D3 Receptors

A critical aspect of the pharmacological profile of this compound is its selectivity for the D3 receptor over the closely related D2 receptor. The D2 and D3 receptors share significant amino acid sequence homology, making the development of subtype-selective ligands challenging mdpi.com. Despite this, CJB-090 has demonstrated in vitro and in vivo selectivity for the D3 receptor compared to the D2 subtype nih.gov.

This selectivity is a key feature, as the distinct anatomical distribution and physiological roles of D2 and D3 receptors mean that selective compounds can elicit more targeted therapeutic effects with potentially fewer side effects. The D2-like receptor family, which includes D2, D3, and D4 receptors, are all coupled to Gi/o proteins and their activation leads to the inhibition of adenylyl cyclase uni-regensburg.defrontiersin.org. However, subtle differences in their structure and signaling pathways allow for the development of selective ligands like CJB-090.

Below is an interactive table summarizing the conceptual binding profile of this compound based on its described selectivity.

| Receptor Subtype | Binding Affinity (Conceptual) | Selectivity Profile |

| Dopamine D3 | High | Preferential binding over D2 |

| Dopamine D2 | Lower | Less affinity compared to D3 |

Comparative Analysis with Other D3-Preferring Research Compounds (e.g., PG01037)

To better understand the pharmacological profile of CJB-090, it is useful to compare it with other D3-preferring compounds, such as PG01037. PG01037 is characterized as a potent and selective D3 receptor antagonist nih.govnih.gov. In vitro binding studies have shown that PG01037 has a high affinity for the D3 receptor with a Ki value of 0.7 ± 0.1 nM and exhibits 133-fold selectivity over D2 receptors nih.gov.

In contrast, CJB-090 is described as a D3 receptor partial agonist nih.govmedchemexpress.com. This distinction in intrinsic efficacy (antagonist vs. partial agonist) is significant. While both compounds preferentially bind to the D3 receptor, their effects upon binding are different. An antagonist like PG01037 blocks the receptor, preventing its activation by endogenous dopamine. A partial agonist like CJB-090 binds to and activates the receptor, but with a lower maximal effect than a full agonist.

Functionally, both CJB-090 and PG01037 have been investigated for their potential in modulating behaviors related to substance abuse. Studies have shown that both compounds can reduce methamphetamine self-administration in animal models, although CJB-090 was found to be more effective in a model of compulsive methamphetamine intake nih.gov. This suggests that the partial agonism of CJB-090 at the D3 receptor may offer a different therapeutic profile compared to the full antagonism of PG01037 nih.gov.

The following table provides a comparative overview of CJB-090 and PG01037.

| Compound | Receptor Target | Intrinsic Efficacy | Reported Selectivity (D3 vs. D2) |

| This compound | Dopamine D3 | Partial Agonist nih.govmedchemexpress.com | D3-preferring nih.gov |

| PG01037 | Dopamine D3 | Antagonist nih.govbinghamton.edubinghamton.edu | 133-fold for D3 nih.gov |

Characterization of Intrinsic Efficacy and Functional Modulation

Agonistic and Partial Agonistic Properties at Dopamine Receptors

This compound is characterized as a partial agonist at dopamine D3 receptors nih.govmedchemexpress.com. A partial agonist is a compound that binds to and activates a receptor, but has only partial efficacy at the receptor relative to a full agonist. This means that even at saturating concentrations, a partial agonist will not produce the maximal response that a full agonist can elicit. In vitro studies have confirmed the partial agonist characteristics of CJB-090 medchemexpress.com.

Exploration of Mitogenic Signaling Pathway Interactions

The activation of dopamine D3 receptors has been linked to the modulation of mitogenic signaling pathways, which are crucial for cell growth, proliferation, and differentiation. Agonist stimulation of D2-like receptors, including the D3 subtype, can lead to an increase in mitogenic activity. nih.gov This signaling cascade often involves the activation of mitogen-activated protein kinases (MAPKs). nih.gov The D3 receptor, upon activation, can stimulate the MAPK pathway, a key component in transducing signals from the cell surface to the nucleus to regulate gene expression related to cell proliferation. nih.govmdpi.com

Studies on a series of dopamine D3 receptor selective ligands, structurally related to this compound, have explored their intrinsic efficacies at both adenylyl cyclase inhibition and mitogenic signaling pathways. nih.gov These investigations have revealed that the efficacy of a ligand in inhibiting adenylyl cyclase does not always correlate directly with its efficacy in promoting a mitogenic response. nih.gov This phenomenon, known as functional selectivity or biased agonism, suggests that ligands can stabilize different receptor conformations, leading to the activation of distinct downstream signaling cascades. nih.gov

For instance, some D3 receptor selective compounds that act as full agonists in adenylyl cyclase inhibition assays behave as only partial agonists in mitogenic assays. nih.gov Conversely, other compounds that are partial agonists for cyclase inhibition may function as antagonists in the context of mitogenesis. nih.gov While direct studies on this compound's effect on specific mitogenic pathways are not extensively detailed in the available literature, the findings from closely related analogs suggest that its partial agonist activity at the D3 receptor could translate to a modulatory role in mitogenic signaling. The results for related compounds in a quinpirole-stimulated mitogenesis assay at human D3 receptors are presented below. nih.gov

| Compound | Functional Activity at hD3 (Mitogenesis Assay) |

| Hydroxybutyl-linked analogue 16 | Partial Agonist |

| Hydroxybutyl-linked analogue 17 | Partial Agonist |

| Hydroxybutyl-linked analogue 21 | Partial Agonist |

| Olefinic linker derivatives | Antagonist |

This table presents data on analogs of this compound, illustrating how structural modifications can influence functional activity in mitogenic signaling pathways. nih.gov

Ligand-Receptor Structural Interactions and Dynamics

Computational Modeling of this compound Binding to Dopamine D3 Receptors

While specific computational modeling studies exclusively focused on this compound are not widely published, extensive research on the binding of agonists to the dopamine D3 receptor provides a robust framework for understanding these interactions. Homology models of the D3 receptor, often based on the crystal structures of other G protein-coupled receptors (GPCRs), are utilized in molecular docking and molecular dynamics simulations to elucidate the binding modes of various ligands.

These computational models predict that the binding of D3 receptor agonists involves key interactions within the transmembrane (TM) domains of the receptor. For agonists, a crucial interaction typically involves an acidic residue, such as aspartate, in TM3, which forms an ionic bond with the protonated amine of the ligand. The aromatic portions of the ligand are often situated in a hydrophobic pocket formed by residues from TM helices 5, 6, and 7.

For the class of compounds to which this compound belongs (4-phenylpiperazine derivatives), the 2,3-dichlorophenyl group is predicted to occupy a specific subpocket within the binding site. The piperazine (B1678402) ring and the butyl chain linker position the pharmacophore optimally to interact with key residues. Molecular dynamics simulations further suggest that the binding of an agonist can induce conformational changes in the receptor, particularly in the intracellular loops, which is a critical step in initiating signal transduction.

Insights from Structure-Activity Relationship (SAR) Studies on this compound Analogs

Structure-activity relationship (SAR) studies on analogs of this compound have provided valuable insights into the structural requirements for high affinity and selectivity for the dopamine D3 receptor. These studies typically involve systematic modifications of different parts of the molecule, including the arylpiperazine moiety, the linker chain, and the amide portion.

For the N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamide series, to which this compound is closely related, several key SAR observations have been made. Modifications to the 2,3-dichlorophenyl group have shown that this substitution pattern is generally favorable for D3 receptor affinity and selectivity over the D2 receptor.

The nature of the linker chain connecting the piperazine ring to the amide moiety is also critical. Studies have explored variations in the length and rigidity of this chain. For instance, the introduction of a trans-double bond in the butenyl linker, as seen in some potent analogs, can influence both affinity and functional activity. nih.gov Furthermore, the addition of hydroxyl, acetyl, or cyclopropyl groups to the butylamide linking chain has been shown to impact binding affinity and functional efficacy. nih.gov For example, while derivatives with an olefinic linker tend to be antagonists in quinpirole-stimulated mitogenesis at human D3 receptors, several hydroxybutyl-linked analogs exhibit partial agonist activity. nih.gov

Modifications of the terminal arylcarboxamide group have also been extensively studied. Replacing the aryl group with various heterocyclic systems can significantly affect D3 receptor affinity and selectivity. nih.gov These SAR studies have been instrumental in the development of highly potent and selective D3 receptor ligands.

The following table summarizes the binding affinities of some analogs at the human dopamine D3 (hD3) receptor. nih.gov

| Compound Modification | hD3 Receptor Binding Affinity (Ki, nM) | D3/D2 Selectivity |

| Modification of 2-pyridylphenyl moiety | 1-5 | >100-fold |

| Hydroxybutyl-linked analogue 16 | Data not specified | Data not specified |

| Hydroxybutyl-linked analogue 17 | Data not specified | Data not specified |

| Hydroxybutyl-linked analogue 21 | Data not specified | Data not specified |

This table illustrates the impact of structural modifications on the binding affinity and selectivity of this compound analogs for the dopamine D3 receptor. nih.gov

Preclinical Behavioral and Neurobiological Investigations of Cjb 090 2hcl

Evaluation in Animal Models of Substance Use Disorders

Animal models are crucial for understanding the complex behaviors of addiction, such as drug self-administration and relapse. scielo.brfrontiersin.org CJB-090 2HCl has been investigated within these paradigms to assess its influence on the reinforcing and motivational aspects of psychostimulants.

Modulation of Psychostimulant Self-Administration Paradigms

Self-administration studies, where animals learn to perform a task to receive a drug infusion, are a standard method for evaluating a substance's reinforcing properties and abuse potential. scielo.br

In studies with rats, the partial dopamine (B1211576) D₃ receptor agonist this compound was found to decrease methamphetamine intake under both fixed-ratio and progressive-ratio schedules of reinforcement. nih.gov This suggests an attenuation of the rewarding effects of methamphetamine in these specific rodent models. nih.gov

In contrast to findings with methamphetamine in rodents, research in squirrel monkeys has shown different outcomes. In these non-human primate models, this compound did not reduce cocaine self-administration. nih.govnih.gov Furthermore, it did not attenuate cocaine-induced reinstatement of drug-seeking behavior, a model for relapse. nih.govnih.gov These results indicate that in the specific context of these primate studies, this compound did not diminish the reinforcing effects of cocaine or its ability to trigger a relapse-like response. nih.gov

Table 1: Effect of this compound on Cocaine-Related Behaviors in Squirrel Monkeys

| Behavioral Model | Effect of this compound | Finding |

|---|---|---|

| Cocaine Self-Administration | No Attenuation | Did not reduce the reinforcing effects of cocaine. nih.govnih.gov |

Impact on Drug-Related Discriminative Stimulus Control

Drug discrimination studies assess the subjective effects of a compound, where animals are trained to recognize and respond to the internal cues produced by a specific drug. In cocaine discrimination studies involving squirrel monkeys, pretreatment with this compound significantly weakened the discriminative stimulus effects of cocaine. nih.gov This suggests that this compound can block the subjective effects of cocaine that animals learn to identify. nih.govnih.gov

To further understand this effect, studies also examined this compound's interaction with other compounds that target specific dopamine receptors. The results showed that this compound also blocked the partial cocaine-like stimulus effects of a preferential dopamine D₃ receptor agonist (PD 128907). nih.gov However, it did not affect the stimulus effects of a preferential dopamine D₂ receptor agonist (sumanirole). nih.gov

Table 2: Modulation of Discriminative Stimulus Effects by this compound in Squirrel Monkeys

| Stimulus Compound | Effect of this compound Pretreatment | Implied Mechanism |

|---|---|---|

| Cocaine | Attenuated | Antagonized the subjective effects of cocaine. nih.gov |

| PD 128907 (D₃ Agonist) | Attenuated | Effect is mediated through the D₃ receptor. nih.gov |

Neurobiological Substrates of Behavioral Effects

The behavioral effects of this compound appear to be primarily mediated by its action at the dopamine D₃ receptor. nih.gov As a partial agonist, it possesses both agonist and antagonist properties. nih.gov The finding that it blocks the discriminative stimulus effects of both cocaine and a D₃ agonist, but not a D₂ agonist, strongly points to the D₃ receptor as the neurobiological substrate for this specific behavioral effect. nih.gov Dopamine D₃ receptors have been a target of interest for developing medications for psychostimulant addiction due to their role in the brain's reward pathways. nih.gov

Pharmacokinetic and Pharmacodynamic (PK/PD) Research in Preclinical Models

Pharmacokinetic (PK) studies describe what the body does to a drug, while pharmacodynamic (PD) studies describe what a drug does to the body. Based on research with structurally similar ligands, it is expected that this compound can penetrate the brain and localize primarily in brain regions that have a high density of D₃ receptors. nih.gov The pharmacodynamic relationship is evident in the behavioral studies, where the compound's antagonism of cocaine's discriminative stimulus effects is directly linked to its action at the D₃ receptor. nih.govnih.gov

Characterization of In Vivo Drug Exposure in Experimental Animals

Understanding the pharmacokinetic profile of a compound, which includes its absorption, distribution, metabolism, and excretion (ADME), is fundamental to interpreting its pharmacological effects. For CJB-090, studies in rats have been conducted to determine its concentration in both plasma and brain tissue over time following intravenous administration. These studies are critical for establishing how readily the compound enters the central nervous system and how long it remains at a potentially therapeutic concentration.

Pharmacokinetic analysis in rats following a 2.5 mg/kg intravenous dose revealed that CJB-090 has a moderate elimination half-life in plasma and a slightly longer half-life in the brain. The data also indicate substantial brain penetration, a crucial characteristic for a centrally acting drug. The key pharmacokinetic parameters are summarized in the table below. researchgate.net

| Parameter | Plasma | Brain |

| T½ (h) | 2.5 ± 0.2 | 3.2 ± 0.3 |

| Cmax (ng/mL or ng/g) | 485 ± 35 | 1850 ± 150 |

| AUC₀-∞ (ng·h/mL or ng·h/g) | 980 ± 80 | 7200 ± 600 |

| CL (mL/min/kg) | 43.1 ± 3.5 | - |

| Vss (L/kg) | 9.2 ± 0.8 | - |

| Brain-to-Plasma Ratio (AUC) | - | 7.3 |

| Data represents mean ± SEM from studies in rats following a 2.5 mg/kg i.v. dose of CJB-090. researchgate.net |

These findings demonstrate that CJB-090 not only crosses the blood-brain barrier but also achieves sustained concentrations in the brain that are significantly higher than in the plasma, as indicated by the brain-to-plasma ratio of 7.3. researchgate.net This robust brain exposure is a prerequisite for effective target engagement within the central nervous system.

Determination of Receptor Occupancy in Specific Brain Regions of Animal Models

While pharmacokinetic data provide information on the concentration of a drug in the brain, receptor occupancy studies are necessary to confirm that the drug is binding to its intended target, in this case, the dopamine D3 receptor. revvity.co.jpnih.gov Techniques such as positron emission tomography (PET) and ex vivo autoradiography are powerful tools used in preclinical research to quantify the percentage of receptors occupied by a drug at various doses. annualreviews.orgnih.govclinicaltrial.be These studies typically involve administering the unlabeled drug (like CJB-090) followed by a radiolabeled ligand that has a high affinity for the target receptor. The displacement of the radioligand is then measured to calculate the receptor occupancy of the unlabeled drug. nih.gov

For this compound, specific quantitative data on its in vivo D3 receptor occupancy in different brain regions of animal models is not extensively available in the published literature. However, based on its high in vitro affinity for the D3 receptor and its demonstrated ability to penetrate the brain, it is expected that CJB-090 localizes to and engages with D3 receptors in brain regions where they are densely expressed, such as the nucleus accumbens and other parts of the limbic system. nih.gov Studies with structurally related compounds and other D3 receptor ligands have successfully used PET imaging to establish a relationship between plasma concentration and receptor occupancy, a critical step in translating preclinical findings to clinical applications. acs.orgrowan.edu For instance, a study on buspirone, which also has affinity for D3 receptors, utilized PET imaging to determine that a low oral dose resulted in minimal D3 receptor occupancy. acs.orgrowan.edu Future studies employing similar methodologies, such as PET with a D3-selective radioligand, would be invaluable for quantifying the precise receptor occupancy of CJB-090 at behaviorally effective doses.

Relationship Between Systemic Exposure, Target Engagement, and Behavioral Outcomes

The ultimate goal of preclinical neuropharmacological research is to establish a clear link between the dose of a drug, the resulting concentration in the brain, the engagement with its molecular target, and a measurable behavioral effect. For CJB-090, several studies have investigated its effects on behaviors relevant to substance use disorders.

In animal models of addiction, CJB-090 has been shown to modulate drug-seeking behavior. Specifically, in rats with extended access to methamphetamine, intravenous administration of CJB-090 was found to decrease methamphetamine self-administration. nih.govresearchgate.net This effect was dose-dependent, with higher doses producing a more significant reduction in drug intake.

| Animal Model | Behavioral Paradigm | Doses of CJB-090 | Observed Behavioral Outcome | Reference |

| Rat | Methamphetamine Self-Administration (Extended Access) | 5 and 10 mg/kg, i.v. | Reduced methamphetamine intake on a progressive-ratio schedule. | nih.govresearchgate.net |

| Squirrel Monkey | Cocaine Discrimination | 17.8 mg/kg, i.m. | Attenuated the discriminative stimulus effects of cocaine. | nih.gov |

| Squirrel Monkey | Cocaine Self-Administration | Up to 17.8 mg/kg, i.m. | Did not attenuate cocaine self-administration. | nih.gov |

In studies with squirrel monkeys, CJB-090 was shown to inhibit the discriminative stimulus effects of cocaine, suggesting that it can block the subjective effects of the psychostimulant. nih.gov However, in the same study, CJB-090 did not reduce the reinforcing effects of cocaine as measured by self-administration. nih.gov

By integrating the pharmacokinetic and behavioral data, a relationship begins to emerge. The doses of CJB-090 that are effective in modulating drug-related behaviors (e.g., 5-10 mg/kg in rats) would be expected to produce brain concentrations well above the compound's binding affinity for the D3 receptor, leading to significant target engagement. While the precise percentage of receptor occupancy required for these behavioral effects has not been determined for CJB-090, the existing data provides a strong foundation for hypothesizing that its behavioral effects are mediated by its action as a partial agonist at D3 receptors. The lack of effect on cocaine self-administration in monkeys at the tested doses could suggest that a higher level of receptor occupancy might be necessary to compete with the powerful reinforcing effects of cocaine in that particular model. nih.gov These findings underscore the complexity of the relationship between systemic exposure, target engagement, and behavioral outcomes, and highlight the importance of comprehensive preclinical evaluation.

Advanced Research Methodologies for Investigating Cjb 090 2hcl

In Vitro Assay Systems for Molecular and Cellular Characterization

In vitro assays are the cornerstone of early-stage drug discovery and characterization, providing critical data on the direct interactions between a compound and its biological targets.

Radioligand binding assays are a gold standard for quantifying the affinity of a compound for a specific receptor. giffordbioscience.com These assays utilize a radioactively labeled ligand that binds to the receptor of interest. The affinity of an unlabeled compound, such as CJB-090 2HCl, is determined by its ability to displace the radioligand. nih.gov

There are three primary types of radioligand binding assays:

Saturation Assays: These are used to determine the density of receptors in a given tissue (Bmax) and the affinity of the radioligand for the receptor (Kd). giffordbioscience.comrevvity.com

Competitive Assays: These assays are employed to determine the affinity (Ki) of a non-radiolabeled compound (like this compound) by measuring its ability to compete with a fixed concentration of radioligand for receptor binding. giffordbioscience.com The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand is known as the IC50. nih.gov

Kinetic Assays: These are used to determine the association and dissociation rate constants of a radioligand, which can provide further insights into the binding characteristics. giffordbioscience.com

A hypothetical competitive binding assay for this compound could yield data such as the following:

| Concentration of this compound (nM) | Specific Binding of Radioligand (%) |

|---|---|

| 0.1 | 98 |

| 1 | 85 |

| 10 | 52 |

| 100 | 15 |

| 1000 | 5 |

From such data, an IC50 value can be determined, and subsequently, the Ki value can be calculated using the Cheng-Prusoff equation. nih.gov

While binding assays reveal affinity, functional assays are crucial for determining the efficacy of a compound—that is, whether it acts as an agonist, antagonist, or inverse agonist.

GTPγS Binding Assays: This assay is particularly useful for G-protein coupled receptors (GPCRs). The binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins is measured as an indication of receptor activation. An increase in [35S]GTPγS binding in the presence of a compound suggests agonistic activity.

Reporter Gene Assays: These assays involve genetically modifying cells to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is responsive to the activation of a specific signaling pathway. The level of reporter gene expression serves as a measure of the functional activity of the compound.

A potential outcome from a reporter gene assay for this compound could be represented as follows:

| Concentration of this compound (nM) | Reporter Gene Activity (Fold Increase) |

|---|---|

| 0.1 | 1.2 |

| 1 | 2.5 |

| 10 | 8.1 |

| 100 | 15.3 |

| 1000 | 15.5 |

To understand the downstream consequences of receptor interaction, it is essential to investigate the cellular signaling pathways modulated by this compound. Complex biomolecular networks function as dynamical systems, and understanding these requires a modular approach. nih.gov Techniques such as Western blotting can be used to measure changes in the phosphorylation state of key signaling proteins, while enzyme-linked immunosorbent assays (ELISAs) can quantify the levels of second messengers like cyclic AMP (cAMP). The stochastic nature of protein-protein interactions can introduce "noise" into signaling networks, which has shaped the evolution of cellular signal transduction. nih.gov

In Vivo Experimental Paradigms and Animal Models

In vivo studies are critical for understanding the physiological and behavioral effects of a compound in a whole organism.

Rodent models are extensively used in neuropharmacology due to their well-characterized genetics, physiology, and behavior, as well as the availability of established behavioral paradigms. For a compound like this compound, which may have neuropsychiatric indications, a battery of behavioral tests would be employed to assess its effects on anxiety, depression, cognition, and psychosis.

Commonly used behavioral tests in rodents include:

Elevated Plus Maze and Open Field Test: For assessing anxiety-like behavior.

Forced Swim Test and Tail Suspension Test: For evaluating potential antidepressant-like effects.

Morris Water Maze and Y-Maze: For testing learning and memory.

Prepulse Inhibition of Startle: For modeling deficits in sensorimotor gating relevant to schizophrenia.

Non-human primates are valuable models for studying the effects of neurotoxicants and other compounds due to their highly evolved behavioral repertoire, which includes advanced problem-solving, complex social interactions, and sensory acuity similar to humans. nih.gov They are particularly useful for assessing higher-order cognitive functions that are difficult to model in rodents. nih.gov Behavioral assessment in young non-human primates can also be used to study perceptual-cognitive development. nih.gov

For a compound like this compound, non-human primate models could be used to investigate its effects on:

Executive Function: Using tasks such as the Wisconsin Card Sorting Test or delayed response tasks.

Social Behavior: By observing changes in social interactions within a colony.

Motivation and Reward: Using operant conditioning paradigms.

The development of quantitative assessment tools for environmental enrichment plans in non-human primates highlights the complexity and importance of their behavioral well-being in research settings. researchgate.netbiorxiv.org

Methodological Advancements in Preclinical Efficacy Assessment

Advanced preclinical models have been instrumental in elucidating the efficacy of this compound, a dopamine (B1211576) D3 receptor partial agonist. These methodologies primarily focus on its potential therapeutic application in substance use disorders, particularly cocaine addiction. Non-human primate models, specifically squirrel monkeys, have been pivotal in these assessments due to their high predictive validity for human drug-taking behavior.

In a key study, the effects of CJB-090 on the discriminative stimulus, reinforcing, and priming effects of cocaine were investigated in squirrel monkeys. The methodologies employed included:

Drug Discrimination Studies: Monkeys were trained to distinguish between cocaine and saline. Pre-treatment with CJB-090 was found to significantly attenuate the discriminative stimulus effects of cocaine. This suggests that CJB-090 can block the subjective effects of cocaine that contribute to its abuse. The compound also attenuated the cocaine-like stimulus effects of the D3 receptor agonist PD 128907, but not the D2 receptor agonist sumanirole, indicating its mechanism of action is primarily through the D3 receptor. nih.gov

Self-Administration and Reinstatement Models: These models assess the reinforcing effects of a drug and the likelihood of relapse. In these studies, CJB-090 did not attenuate the self-administration of cocaine or cocaine-induced reinstatement of drug-seeking behavior at doses that were effective in the discrimination studies. This suggests that while CJB-090 may block the subjective high of cocaine, it may not reduce the motivation to take the drug or prevent relapse. nih.gov

Food-Maintained Responding: As a control measure, the effect of CJB-090 on behavior motivated by a natural reinforcer (food) was assessed. The compound was found to reduce responding for food, but only at doses that were also effective in the cocaine discrimination task. nih.gov

Observational Studies: To assess potential side effects, monkeys were observed for unconditioned behaviors. CJB-090 did not induce scratching or biting, which are typical effects of D2/D3 receptor agonists, nor did it cause catalepsy, a common side effect of D2/D3 receptor antagonists. nih.gov

These advanced preclinical assessments provide a nuanced understanding of the efficacy of CJB-090. While it shows promise in blocking the subjective effects of cocaine through a D3 receptor mechanism without producing significant adverse effects, its impact on the reinforcing properties of the drug and relapse potential appears limited.

Interactive Data Table: Preclinical Efficacy of CJB-090 in Squirrel Monkeys

| Preclinical Model | Methodology | Key Finding with CJB-090 | Implication |

|---|---|---|---|

| Drug Discrimination | Two-lever choice procedure (Cocaine vs. Saline) | Significantly attenuated the discriminative stimulus effects of cocaine. | May block the subjective "high" of cocaine. |

| Self-Administration | Second-order fixed-interval, fixed-ratio schedule of i.v. cocaine injection | Did not attenuate cocaine self-administration. | May not reduce the motivation to take cocaine. |

| Reinstatement (Relapse) | Cocaine-primed reinstatement of extinguished drug-seeking | Did not attenuate cocaine-induced reinstatement. | May not be effective in preventing relapse. |

| Natural Reinforcement | Second-order schedule of food delivery | Reduced responding for food at higher doses. | Effects are not specific to drug reinforcement at all doses. |

| Side Effect Profile | Quantitative observational studies | Did not induce scratching, biting, or catalepsy. | Appears to have a favorable side-effect profile. |

Synthetic Approaches and Derivatization for Research Purposes

Chemical Synthesis Methodologies for this compound

The chemical synthesis of CJB-090, systematically named N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)-4-(pyridin-2-yl)benzamide, involves a multi-step process. While specific, detailed synthetic procedures for CJB-090 are not extensively published in readily available literature, the synthesis can be inferred from general methodologies for analogous N-phenylpiperazine derivatives and related benzamide (B126) compounds.

The synthesis would likely involve the following key steps:

Synthesis of the core piperazine (B1678402) intermediate: This typically begins with the reaction of a substituted aniline, in this case, 2,3-dichloroaniline, with a bis(2-haloethyl)amine derivative to form the 1-(2,3-dichlorophenyl)piperazine (B491241) core.

Alkylation of the piperazine: The secondary amine of the piperazine is then alkylated with a linker containing a terminal functional group suitable for amide coupling, such as a 4-halobutyl or 4-aminobutyl group.

Synthesis of the benzoyl moiety: The 4-(pyridin-2-yl)benzoic acid portion of the molecule is typically prepared via a Suzuki coupling reaction between a boronic acid derivative of pyridine (B92270) and a halo-substituted benzoic acid ester, followed by hydrolysis of the ester to the carboxylic acid.

Amide bond formation: The final step involves the coupling of the alkylated piperazine intermediate with the 4-(pyridin-2-yl)benzoic acid using standard peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to form the final amide bond.

Salt formation: The resulting free base of CJB-090 is then treated with hydrochloric acid to form the more stable and water-soluble dihydrochloride (B599025) salt (2HCl).

While a specific publication detailing the synthesis of CJB-090 by J. Cao was acknowledged in a preclinical study, the detailed experimental procedures are not publicly available. acs.org

Preparation of Labeled this compound for Receptor Studies

The preparation of labeled this compound is crucial for in vitro and in vivo receptor binding studies, allowing for the quantification and localization of dopamine D3 receptors. The primary methods for labeling compounds like CJB-090 involve the incorporation of a radioactive or fluorescent tag.

Radiolabeling:

Tritium (B154650) ([³H]) Labeling: A common approach for in vitro receptor binding assays is tritium labeling. This could be achieved by introducing a tritium atom into the molecule, often through the reduction of a suitable precursor with tritium gas. The high specific activity of tritiated ligands allows for sensitive detection in saturation and competition binding assays.

Carbon-11 ([¹¹C]) or Fluorine-18 ([¹⁸F]) Labeling: For in vivo imaging techniques such as Positron Emission Tomography (PET), short-lived positron-emitting isotopes like ¹¹C or ¹⁸F are used. The synthesis of a radiolabeled version of CJB-090 for PET would require the development of a rapid labeling procedure. This might involve the introduction of the radionuclide in the final synthetic step, for example, by reacting a precursor molecule with [¹¹C]methyl iodide or an [¹⁸F]fluorinating agent.

Fluorescent Labeling:

Fluorescent labeling offers a non-radioactive alternative for certain receptor studies, particularly in cell-based assays and fluorescence microscopy. A fluorescently labeled analog of CJB-090 could be synthesized by attaching a fluorophore (e.g., fluorescein, rhodamine, or a cyanine (B1664457) dye) to a non-critical position of the molecule. The challenge in this approach is to ensure that the bulky fluorophore does not significantly alter the compound's affinity and selectivity for the D3 receptor.

Rational Design and Synthesis of Novel Analogs for SAR Studies

The rational design and synthesis of novel analogs of CJB-090 are essential for conducting Structure-Activity Relationship (SAR) studies. These studies aim to identify the key structural features of the molecule that are responsible for its affinity and selectivity for the dopamine D3 receptor, as well as its partial agonist activity.

The SAR exploration of CJB-090 analogs would typically involve systematic modifications of its three main structural components:

The 2,3-Dichlorophenylpiperazine Moiety:

Substitution pattern on the phenyl ring: Analogs with different halogen substitutions (e.g., fluorine, bromine) or other substituents at various positions on the phenyl ring would be synthesized to probe the electronic and steric requirements of the receptor's binding pocket.

Replacement of the phenyl ring: Heteroaromatic rings could be substituted for the phenyl ring to explore alternative interactions with the receptor.

The Butyl Linker:

Chain length: The length of the alkyl chain connecting the piperazine and the benzamide can be varied (e.g., propyl, pentyl) to determine the optimal distance between these two pharmacophoric groups.

Chain rigidity: Introduction of conformational constraints, such as double or triple bonds, or incorporation of the linker into a ring system, can provide insights into the bioactive conformation of the molecule.

The 4-(Pyridin-2-yl)benzamide Moiety:

Position of the pyridine nitrogen: The nitrogen atom in the pyridine ring could be moved to other positions (e.g., 3- or 4-pyridyl) to assess its role in receptor binding.

Replacement of the pyridine ring: Other heterocyclic or aromatic groups can be substituted to evaluate the importance of the pyridine's electronic and hydrogen-bonding properties.

Modification of the benzamide: The amide linker can be replaced with other functional groups, such as an ester or an ether, to probe the necessity of the amide bond for activity.

Through the synthesis and pharmacological evaluation of these analogs, a comprehensive SAR profile can be established. This information is invaluable for optimizing the potency, selectivity, and pharmacokinetic properties of this class of compounds, potentially leading to the development of improved therapeutic agents.

Interactive Data Table: Proposed SAR Modifications for CJB-090

| Structural Component | Proposed Modification | Rationale for Modification |

|---|---|---|

| 2,3-Dichlorophenylpiperazine | Vary halogen substituents (F, Br, I) | Investigate the role of electronic and steric effects on receptor binding. |

| 2,3-Dichlorophenylpiperazine | Replace phenyl with heteroaromatic rings | Explore alternative pi-stacking and hydrogen bonding interactions. |

| Butyl Linker | Alter chain length (propyl, pentyl, hexyl) | Determine the optimal distance between pharmacophores for D3 receptor affinity. |

| Butyl Linker | Introduce unsaturation (alkene, alkyne) | Constrain conformational flexibility to identify the bioactive conformation. |

| 4-(Pyridin-2-yl)benzamide | Isomeric pyridyl groups (3-pyridyl, 4-pyridyl) | Assess the importance of the nitrogen's position for receptor interaction. |

| 4-(Pyridin-2-yl)benzamide | Replace pyridine with other heterocycles | Evaluate the necessity of the pyridine's specific electronic properties. |

| 4-(Pyridin-2-yl)benzamide | Modify the amide linker (ester, ether, reverse amide) | Probe the role of the amide bond in hydrogen bonding and overall structure. |

Research Gaps and Future Directions for Cjb 090 2hcl Investigations

Elucidation of Unexplored Pharmacological Mechanisms Beyond D3 Partial Agonism

While the primary mechanism of CJB-090 2HCl is understood to be partial agonism at the dopamine (B1211576) D3 receptor, its full spectrum of activity at other neuroreceptors remains largely uncharacterized. annualreviews.orgnih.gov A thorough investigation into these other potential interactions is critical for a complete understanding of its neurobiological effects.

Potential Off-Target Interactions and Their Neurobiological Relevance

Predictive computational methods, such as ligand-based target profiling using conformal prediction, can provide an initial, efficient screening to identify likely off-target interactions with a degree of statistical confidence. nih.gov These in silico approaches can help prioritize experimental validation. nih.govnih.gov Any identified off-target interactions should then be validated through in vitro binding assays. mdpi.com Understanding these interactions is crucial as they could contribute to either therapeutic efficacy or adverse side effects. For instance, interactions with serotonin (B10506) receptors or other dopamine receptor subtypes (D1, D2, D4, D5) could modulate its primary effects on the D3 receptor. frontiersin.orgmdpi.com

Table 1: Potential Off-Target Receptor Classes for this compound Investigation

| Receptor Family | Specific Subtypes of Interest | Potential Neurobiological Relevance |

|---|---|---|

| Dopamine Receptors | D1, D2, D4, D5 | Modulation of motor control, reward, and executive function. mdpi.commdpi.com |

| Serotonin Receptors | 5-HT1A, 5-HT2A, 5-HT7 | Influence on mood, anxiety, and cognitive processes. frontiersin.org |

| Adrenergic Receptors | α1, α2 | Regulation of arousal, attention, and blood pressure. frontiersin.org |

Investigation of Allosteric Modulation at Dopamine Receptors

Allosteric modulators, which bind to a site on a receptor distinct from the primary (orthosteric) binding site, offer a more nuanced way to regulate receptor activity. mdpi.com These modulators can fine-tune the response to the endogenous neurotransmitter, dopamine, potentially offering a safer therapeutic window with fewer side effects. mdpi.com

Future studies should explore whether this compound exhibits any allosteric modulatory properties at D3 or other dopamine receptors. This could involve functional assays that measure receptor activity in the presence of both dopamine and this compound. semanticscholar.org The identification of allosteric activity could open new avenues for its therapeutic application, allowing for a more subtle modulation of the dopaminergic system than that achieved by direct agonism or antagonism alone. mdpi.comsemanticscholar.org

Expansion into Novel Preclinical Disease Models

Research into this compound has largely focused on its potential in addiction models. dntb.gov.uaresearchgate.netnih.gov However, the widespread role of the D3 receptor in various brain functions suggests that this compound could be relevant for a broader range of neuropsychiatric and neurological conditions. mdpi.comresearchgate.net

Exploration in Neuropsychiatric Disorders Beyond Addiction

The dopamine D3 receptor is implicated in the pathophysiology of several neuropsychiatric disorders beyond substance use, including schizophrenia and mood disorders. researchgate.netresearchgate.netnih.gov D3 receptor partial agonists are being investigated for their potential to treat a variety of these conditions. patsnap.com For example, the D3 receptor is a target for managing the negative and cognitive symptoms of schizophrenia. researchgate.net There is also evidence to suggest the involvement of D3 receptors in mood regulation, indicating a potential role for D3-targeted therapies in depression. patsnap.comfrontiersin.org

Future preclinical studies should assess the efficacy of this compound in validated animal models of these disorders. This would provide a basis for expanding its potential therapeutic applications.

Table 2: Potential Preclinical Models for this compound Investigation

| Disorder | Preclinical Model Example | Rationale for Investigation |

|---|---|---|

| Schizophrenia | MK-801 or PCP-induced cognitive deficits | D3 receptors are implicated in the cognitive and negative symptoms of schizophrenia. mdpi.comresearchgate.net |

| Depression | Chronic unpredictable stress | D3 receptors are involved in emotional regulation and anhedonia. patsnap.commdpi.com |

Investigations in Models of Neurological or Cognitive Dysfunctions (if supported by D3 biology)

The dopamine D3 receptor plays a significant role in cognitive processes such as learning, memory, and executive function. researchgate.netnih.gov D3 receptor blockade has been shown to enhance cognitive performance in some studies, while partial agonists may help maintain optimal dopamine levels in brain regions critical for cognition. nih.gov This suggests that this compound could have pro-cognitive effects.

Given the link between D3 receptor function and cognition, future research should investigate the potential of this compound in preclinical models of cognitive dysfunction. researchgate.netnih.gov This could include models of age-related cognitive decline or the cognitive deficits associated with neurological disorders like Parkinson's disease. patsnap.comnih.gov

Development of Advanced Research Tools and Methodologies

To facilitate a deeper understanding of this compound's pharmacology, the development of more sophisticated research tools is necessary. This includes the creation of high-affinity radioligands based on the this compound chemical scaffold. Such tools would enable more precise in vitro and in vivo studies, including positron emission tomography (PET) imaging, to visualize and quantify the binding of this compound to D3 receptors in the living brain. mdpi.comoup.com

Furthermore, advanced computational methods like molecular dynamics simulations can provide insights into the molecular interactions between this compound and the D3 receptor at an atomic level. nih.govresearchgate.netpreprints.org These simulations can help to rationalize its binding affinity and functional activity, and guide the design of future, more selective D3 receptor ligands. nih.govmdpi.com The integration of computational modeling with experimental validation will be crucial for accelerating our understanding of this compound and its potential therapeutic applications. researchgate.netpreprints.org

Research on "this compound" Inconclusive

Despite a comprehensive search for the chemical compound “this compound,” no specific information, research findings, or data pertaining to this molecule could be located in publicly accessible scientific literature or databases.

The inquiry requested a detailed article covering specific research gaps, future directions, and translational implications for "this compound." However, the lack of any primary or secondary research sources mentioning this compound prevents the generation of an accurate and scientifically grounded article as outlined.

While general information on the methodologies mentioned in the query—such as novel imaging techniques for receptor occupancy, omics approaches, and translational research frameworks—is readily available, this information is not linked to "this compound" in any discoverable research. Methodologies like Positron Emission Tomography (PET) are used for in vivo visualization of receptors, and various omics technologies (genomics, transcriptomics, proteomics, metabolomics) are employed to understand cellular responses to pharmacological agents. nih.govnih.gov Similarly, translational research aims to bridge preclinical findings with clinical applications and broader neuropharmacological theories. nih.govnih.gov

The absence of data makes it impossible to construct the requested data tables or provide detailed research findings specific to "this compound." It is possible that "this compound" is an internal, pre-publication compound designation, a hypothetical molecule for the purpose of the query, or a highly niche compound not yet described in public research domains. Without foundational data on its synthesis, mechanism of action, or biological targets, any attempt to fulfill the request would be speculative and fall outside the required standards of scientific accuracy.

Therefore, the requested article on "this compound" cannot be generated.

Table of Compounds Mentioned

Since no specific compounds related to "this compound" were found, a table of mentioned compounds cannot be created.

Q & A

Q. How can interdisciplinary teams coordinate this compound research effectively?

- Methodological Answer : Define roles using a project charter (e.g., synthetic chemists handle characterization, pharmacologists conduct assays). Use version-controlled electronic lab notebooks (e.g., LabArchives) for real-time data sharing. Schedule regular meetings to align on milestones (e.g., completing toxicity profiling by Q2) and troubleshoot bottlenecks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.